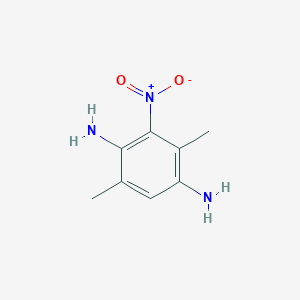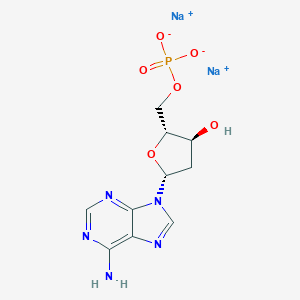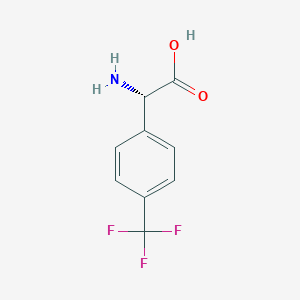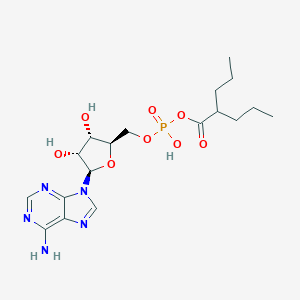
Valproyl-adenylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valproyl-adenylic acid (VPA) is a modified nucleotide that has gained significant attention in the scientific community due to its potential applications in biomedical research. VPA is a derivative of valproic acid, a medication commonly used to treat epilepsy and bipolar disorder. However, VPA is not used as a drug but rather as a research tool to study various cellular processes.
Wissenschaftliche Forschungsanwendungen
Valproyl-adenylic acid has been used in various scientific research applications due to its ability to modulate cellular processes. It has been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns, which can be used to study various diseases such as cancer and neurodegenerative disorders. Valproyl-adenylic acid has also been used to induce differentiation of stem cells into various cell types, which can be used for tissue engineering and regenerative medicine.
Wirkmechanismus
The mechanism of action of Valproyl-adenylic acid involves the inhibition of HDACs, which leads to changes in gene expression patterns. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting HDACs, Valproyl-adenylic acid increases the acetylation of histones, which leads to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
Valproyl-adenylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can be used as a potential treatment for cancer. Valproyl-adenylic acid has also been shown to increase the production of neurotrophic factors, which are proteins that promote the growth and survival of neurons. This effect can be used to study neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Valproyl-adenylic acid in lab experiments is its ability to modulate gene expression patterns. This can be used to study various diseases and cellular processes. Another advantage is its ability to induce differentiation of stem cells into various cell types, which can be used for tissue engineering and regenerative medicine. However, one of the limitations of using Valproyl-adenylic acid is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to avoid potential side effects.
Zukünftige Richtungen
There are many future directions for Valproyl-adenylic acid research. One area of interest is the development of more potent and selective HDAC inhibitors. This could lead to the development of new treatments for cancer and other diseases. Another area of interest is the study of the effects of Valproyl-adenylic acid on epigenetic modifications, which are modifications to DNA that do not involve changes in the underlying sequence. This could lead to a better understanding of the role of epigenetics in disease and cellular processes. Finally, the development of new methods for delivering Valproyl-adenylic acid to specific tissues or cells could lead to more targeted therapies.
Conclusion:
In conclusion, Valproyl-adenylic acid is a modified nucleotide that has significant potential in scientific research. Its ability to modulate cellular processes and induce differentiation of stem cells makes it a valuable tool for studying various diseases and cellular processes. However, careful dosing and monitoring is necessary to avoid potential side effects. There are many future directions for Valproyl-adenylic acid research, including the development of more potent and selective HDAC inhibitors and the study of the effects of Valproyl-adenylic acid on epigenetic modifications.
Synthesemethoden
The synthesis of Valproyl-adenylic acid involves the modification of adenosine triphosphate (ATP) by valproic acid. The reaction takes place in the presence of ATP sulfurylase and adenosine-5'-phosphosulfate (APS) kinase. The resulting product is Valproyl-adenylic acid, which is a nucleotide analog that can be incorporated into DNA and RNA.
Eigenschaften
CAS-Nummer |
140233-88-1 |
|---|---|
Produktname |
Valproyl-adenylic acid |
Molekularformel |
C18H28N5O8P |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-propylpentanoate |
InChI |
InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
WIBHCYGIEDIFDO-LSCFUAHRSA-N |
Isomerische SMILES |
CCCC(CCC)C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Andere CAS-Nummern |
140233-88-1 |
Synonyme |
valproyl-adenylic acid valproyl-AMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




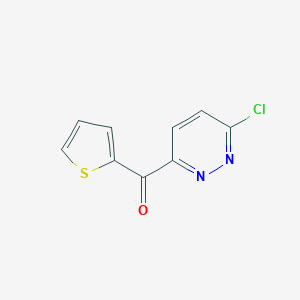

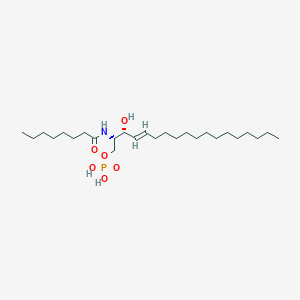
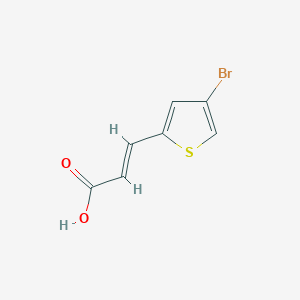
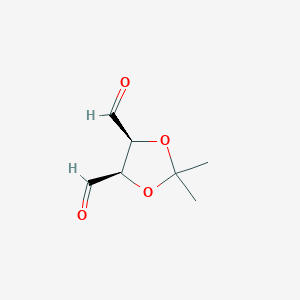
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
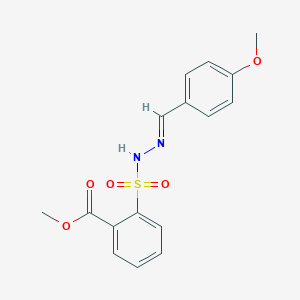
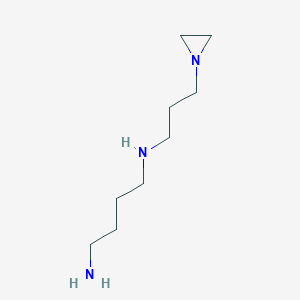
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

